molecular formula C15H16N2 B12441281 2,2-Diphenylpropanimidamide CAS No. 173601-37-1

2,2-Diphenylpropanimidamide

Cat. No.: B12441281
CAS No.: 173601-37-1
M. Wt: 224.30 g/mol
InChI Key: QKRRWGMVNWXTLL-UHFFFAOYSA-N
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Description

2,2-Diphenylpropanimidamide is an organic compound characterized by a central propanimidamide backbone substituted with two phenyl groups at the 2-position.

Properties

CAS No.

173601-37-1

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2,2-diphenylpropanimidamide

InChI

InChI=1S/C15H16N2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H3,16,17)

InChI Key

QKRRWGMVNWXTLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpropanimidamide typically involves the reaction of benzyl cyanide with an appropriate amine under controlled conditions. One common method includes the use of a strong base to deprotonate benzyl cyanide, followed by nucleophilic addition to the amine, resulting in the formation of the desired imidamide compound.

Industrial Production Methods: Industrial production of 2,2-Diphenylpropanimidamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of benzamides or benzonitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2,2-Diphenylpropanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • Structure: Features a phenylacetamide core with a diethylaminoethyl side chain.
  • Function : Likely acts as a surfactant or intermediate in drug synthesis due to its amphiphilic nature.

Cinnamamide (3-Phenyl-2-propenamide)

  • Structure : Contains a phenyl group conjugated to an acrylamide moiety.
  • Applications : Used in polymer chemistry and as a UV-absorbing agent.
  • Key Difference : The absence of an amidine group and the presence of a double bond in cinnamamide limit its ability to participate in nucleophilic reactions compared to 2,2-Diphenylpropanimidamide .

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide

  • Structure : Combines a pyrazinyl heterocycle with a dimethylpropanamide group.
  • Role : Likely serves as a pharmacophore in kinase inhibitors.

Functional and Reactivity Comparisons

Compound Reactive Groups Key Applications Notable Limitations
2,2-Diphenylpropanimidamide Amidine, phenyl groups Enzyme inhibition, catalysis Limited solubility in polar solvents
Cinnamamide Acrylamide, phenyl Polymer modification Susceptibility to photodegradation
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Amide, tertiary amine Surfactants, drug intermediates Low thermal stability

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